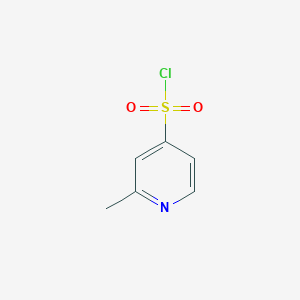

2-Methylpyridine-4-sulfonyl chloride

Description

Significance of Pyridine-Based Scaffolds in Organic Synthesis

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a fundamental structural motif found in a vast array of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. googleapis.com In the realm of synthetic chemistry, pyridine and its derivatives are indispensable, serving not only as solvents and reagents but also as "privileged scaffolds" in drug discovery. wikipedia.orgresearchgate.net This means the pyridine core is a recurring feature in many FDA-approved drugs and biologically active compounds, valued for its ability to engage in various biological interactions. researchgate.netepo.org

The utility of the pyridine scaffold is enhanced by its electronic properties. The nitrogen atom makes the ring electron-deficient, which influences its reactivity, particularly rendering the C-2 and C-4 positions susceptible to nucleophilic attack. googleapis.com This inherent reactivity, combined with the ability to be readily functionalized, allows chemists to construct a diverse range of molecules for applications in materials science, catalysis, and, most notably, pharmaceuticals. googleapis.comwikipedia.org

Overview of Sulfonyl Chloride Functional Groups in Reactivity

The sulfonyl chloride (-SO₂Cl) is a highly reactive functional group, primarily serving as an electrophile in chemical reactions. smolecule.com Its reactivity is driven by the strong electron-withdrawing nature of the sulfonyl group, which polarizes the sulfur-chlorine bond and makes the chlorine atom an excellent leaving group. smolecule.com

This characteristic allows sulfonyl chlorides to react readily with a wide variety of nucleophiles. nih.gov Key reactions include:

Reaction with amines to form sulfonamides (R-SO₂-NR'₂). smolecule.comnih.gov

Reaction with alcohols to yield sulfonate esters (R-SO₂-OR'). smolecule.comnih.gov

Reaction with water , leading to hydrolysis to the corresponding sulfonic acid (R-SO₃H).

Friedel-Crafts reactions with arenes to produce sulfones (R-SO₂-Ar).

This versatility makes sulfonyl chlorides essential reagents for introducing sulfur-containing functionalities into organic molecules, which are common in many pharmaceutical and agrochemical products. nih.govgoogle.com

Research Context for 2-Methylpyridine-4-sulfonyl chloride

While specific, in-depth research focused exclusively on this compound is not widely documented in mainstream literature, its research context can be understood by examining its constituent parts and related compounds. As a pyridine sulfonyl chloride, it is classified as an important intermediate in organic synthesis. google.com Compounds of this class are frequently used in the development of new pharmaceutical and agrochemical agents. wikipedia.orgsmolecule.com

For example, structurally similar pyridine sulfonyl chlorides are key intermediates in the synthesis of complex drugs. googleapis.comorientjchem.org The synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate for the proton-pump inhibitor dexlansoprazole, highlights the industrial relevance of such substituted pyridines. orientjchem.org It is therefore logical to infer that this compound is explored as a building block for creating new chemical entities, where the methyl group at the 2-position and the sulfonyl chloride at the 4-position offer specific regiochemical opportunities for further molecular elaboration.

Detailed Research Findings

Although a dedicated monograph on this compound is scarce, its chemical properties and reactivity can be reliably inferred from established chemical principles and data on analogous compounds.

General Properties

The fundamental properties of this compound are derived from its molecular structure.

| Property | Value |

| Molecular Formula | C₆H₆ClNO₂S |

| Molecular Weight | 191.64 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1025509-77-6 |

Data compiled from general chemical knowledge.

Synthesis Routes

The synthesis of this compound is not explicitly detailed in readily available literature. However, standard methods for the preparation of other pyridine sulfonyl chlorides suggest several viable synthetic pathways. A common and effective method for creating aryl and heteroaryl sulfonyl chlorides is through the oxidative chlorination of the corresponding thiol (mercaptan).

A probable synthesis would start from 2-methyl-4-mercaptopyridine. This precursor would undergo oxidation in the presence of a chlorine source to yield the final product. This approach is used for the synthesis of the isomeric pyridine-2-sulfonyl chloride from 2-mercaptopyridine. wikipedia.org

Alternative established methods for this class of compounds include:

From a Sulfonic Acid: Reaction of 2-methylpyridine-4-sulfonic acid with a strong chlorinating agent such as thionyl chloride or phosphorus oxychloride. smolecule.com

From an Amino Pyridine: Conversion of 4-amino-2-methylpyridine (B29970) to a diazonium salt, followed by reaction with sulfur dioxide and a copper catalyst, or with a mixture of thionyl chloride in water. googleapis.comgoogle.com

Reactivity and Expected Products

As a typical sulfonyl chloride, this compound is expected to be a reactive electrophile. Its reactions would primarily involve nucleophilic substitution at the sulfonyl group. For instance, reaction with a primary amine (R-NH₂) in the presence of a base like pyridine or triethylamine (B128534) would be expected to yield the corresponding N-substituted-2-methylpyridine-4-sulfonamide. smolecule.com

Spectroscopic Data

Specific spectroscopic data for this compound is not published. However, based on the analysis of its isomers and parent compounds like 2-methylpyridine (B31789), an expected ¹H NMR spectrum can be predicted. The spectrum in CDCl₃ would likely show a singlet for the methyl protons and distinct signals for the three aromatic protons on the pyridine ring.

| Expected ¹H NMR Signals | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Methyl Protons (-CH₃) | ~2.5 - 2.8 | Singlet (s) | Chemical shift is influenced by the pyridine ring. |

| Pyridine Ring Proton (H-3) | ~7.8 - 8.0 | Doublet (d) or Singlet (s) | Position adjacent to two substituents. |

| Pyridine Ring Proton (H-5) | ~7.9 - 8.1 | Doublet of Doublets (dd) | Coupled to H-3 and H-6. |

| Pyridine Ring Proton (H-6) | ~8.8 - 9.0 | Doublet (d) | Deshielded due to proximity to nitrogen. |

Note: These are predicted values based on known data for similar compounds like pyridine-2-sulfonyl chloride and are for illustrative purposes. uci.edu

Properties

IUPAC Name |

2-methylpyridine-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-5-4-6(2-3-8-5)11(7,9)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVNZFBCVWXEBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylpyridine 4 Sulfonyl Chloride and Analogues

Strategies for Sulfonyl Chloride Formation

The formation of the sulfonyl chloride functional group is the pivotal step in the synthesis. The two primary strategies involve either the direct introduction of a chlorosulfonyl group onto the pyridine (B92270) ring or the conversion of a pre-existing sulfur-containing functional group, such as a sulfonic acid or a thiol, into the desired sulfonyl chloride.

Direct chlorosulfonation involves the reaction of a pyridine derivative with a potent chlorosulfonating agent. Chlorosulfonic acid is a common reagent for this transformation. smolecule.comwikipedia.org The industrial synthesis of arylsulfonyl chlorides often employs a one-pot reaction where the aromatic compound is treated with chlorosulfuric acid. wikipedia.org In the context of pyridine derivatives, this reaction proceeds via an electrophilic aromatic substitution mechanism. However, the pyridine nitrogen complicates this reaction; it is basic and can be protonated or coordinate to the electrophile, deactivating the ring towards further electrophilic attack.

For a substrate like 2-methylpyridine (B31789) (2-picoline), direct sulfonation presents significant regioselectivity challenges. The methyl group is an activating group and directs ortho- and para-, while the pyridine nitrogen directs meta- to the C-3 and C-5 positions. This often results in a mixture of isomers, including sulfonation at the 3- and 5-positions, making the isolation of the desired 4-sulfonyl derivative difficult and often low-yielding. nih.gov

A more controlled and widely used approach involves a two-step sequence where a pyridine sulfonic acid or a pyridine thiol is first synthesized and then converted to the sulfonyl chloride. This pathway offers superior regioselectivity, as the precursor can often be prepared in a more controlled manner than through direct sulfonation.

The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation. Reagents such as phosphorus pentachloride (PCl₅) in a solvent like phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂), are effective for this purpose. chemicalbook.com For instance, pyridine-3-sulfonic acid has been successfully converted to pyridine-3-sulfonyl chloride in high yield using PCl₅ and POCl₃ at reflux. chemicalbook.com Similarly, a mixture of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas can be used to chlorinate both the sulfonic acid group and other positions on the ring, such as a hydroxyl group. google.com

Alternatively, pyridine thiols (mercaptopyridines) or their corresponding thioethers can serve as precursors. The thiol group can be oxidized to the sulfonyl chloride using chlorine in an aqueous medium. This method is effective, though it requires handling chlorine gas. patsnap.com The synthesis of 4-methyl-pyridine-2-sulfonyl chloride from 2-mercapto-4-methylpyridine (B151767) demonstrates the viability of this route. chemicalbook.com

Precursor Pyridine Derivatives in Synthesis

The choice of the starting pyridine material is crucial for the successful and regioselective synthesis of 2-methylpyridine-4-sulfonyl chloride. One can either start with the parent 2-methylpyridine and attempt to direct functionalization to the C-4 position or begin with a pyridine ring that is already substituted in a way that facilitates the introduction of the 4-sulfonyl chloride group.

Achieving regioselective functionalization at the C-4 position of 2-methylpyridine is inherently challenging due to the competing directing effects of the nitrogen atom and the methyl group. nih.gov Direct electrophilic attack often yields a mixture of products. To overcome this, strategies may involve the temporary activation or deactivation of certain ring positions. For example, the formation of a pyridine N-oxide can alter the electronic properties of the ring, making the C-4 position more susceptible to electrophilic attack.

Another approach involves activating the pyridine ring by forming a pyridinium (B92312) salt. A photocatalytic method has been demonstrated for the C-4 phosphonation of pyridinium salts, suggesting that modification of the pyridine nitrogen can be a powerful tool for directing functionalization. acs.org However, direct C-4 sulfonation of 2-picoline remains a complex transformation requiring careful control to avoid side reactions, such as oxidation of the methyl group or the formation of undesired isomers.

To circumvent the regioselectivity issues associated with 2-picoline, a more strategic approach is to start with a 2-methylpyridine that already contains a functional group at the C-4 position, which can be readily converted into a sulfonyl chloride.

A highly effective strategy involves using a 4-amino-2-methylpyridine (B29970) precursor. The amino group can be converted to a diazonium salt, which is then subjected to a sulfochlorination reaction (a variation of the Sandmeyer reaction). This process typically involves reacting the diazonium salt with sulfur dioxide in the presence of a copper catalyst and a chloride source to yield the desired 4-sulfonyl chloride. patsnap.comgoogle.com This method provides excellent regiochemical control, as the position of the sulfonyl chloride group is predetermined by the initial position of the amino group.

Other substituted pyridines can also serve as valuable precursors. For instance, a 2-methyl-4-chloropyridine could potentially be converted to the target compound, although this requires displacement of the chloride with a sulfur nucleophile followed by oxidation. Studies on the functionalization of 2-chloropyridines have shown that the chloro-substituent has a strong directing effect, which can be exploited for regioselective synthesis. mdpi.com

Reaction Conditions and Reagents in Sulfonyl Chloride Synthesis

The synthesis of pyridine sulfonyl chlorides employs a range of reagents and conditions tailored to the specific synthetic route. The choice of reagents directly impacts yield, purity, and the feasibility of the reaction on a larger scale.

For the halogenation of precursor sulfonic acids, strong chlorinating agents are required. Phosphorus pentachloride, often used with phosphorus oxychloride as a solvent, requires elevated temperatures (reflux) to drive the reaction to completion. chemicalbook.comgoogle.com Thionyl chloride is another common reagent, which can be used neat or in a solvent. smolecule.com A combination of phosphorus trichloride and chlorine gas at temperatures between 70°C and 120°C is also an effective method. google.com

In the Sandmeyer-type reaction starting from a 4-aminopyridine (B3432731) derivative, the conditions are typically milder. The diazotization is carried out at low temperatures (0–5 °C) using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid). patsnap.comgoogle.com The subsequent reaction of the diazonium salt with sulfur dioxide and a copper(I) chloride catalyst is also performed at low temperatures to ensure the stability of the diazonium intermediate and control the reaction rate. google.comchemicalbook.com

The table below summarizes the common reagents and conditions for the key transformations.

| Transformation | Reagent(s) | Catalyst/Solvent | Temperature | Reference |

|---|---|---|---|---|

| Sulfonic Acid to Sulfonyl Chloride | Phosphorus Pentachloride (PCl₅) | Phosphorus Oxychloride (POCl₃) | Reflux | chemicalbook.com |

| Sulfonic Acid to Sulfonyl Chloride | Thionyl Chloride (SOCl₂) | N/A (or inert solvent) | 25-80°C | smolecule.com |

| Hydroxypyridine Sulfonic Acid to Chloropyridine Sulfonyl Chloride | Phosphorus Trichloride (PCl₃) + Chlorine (Cl₂) | N/A | 70-120°C | google.com |

| Aminopyridine to Pyridine Sulfonyl Chloride (via Diazonium Salt) | 1. NaNO₂ / HCl 2. SO₂ / Thionyl Chloride | Cuprous Chloride (CuCl) / Water | 0-5°C | patsnap.comgoogle.com |

| Direct Chlorosulfonation | Chlorosulfonic Acid (ClSO₃H) | N/A | 0-25°C | smolecule.com |

Utilization of Chlorosulfonic Acid

Chlorosulfonic acid is a powerful reagent frequently employed for the direct sulfonation and subsequent chlorination of aromatic and heteroaromatic rings. In the context of pyridine derivatives, it provides a direct route to the corresponding sulfonyl chlorides.

The synthesis of related compounds, such as 2-chloro-4-methylpyridine-3-sulfonyl chloride, can be achieved by reacting 4-methylpyridine (B42270) with chlorosulfonic acid to introduce the sulfonyl group. This chlorosulfonation is a primary step in building the target molecule. For the synthesis of 2-chloro-4-methylpyridine-3-sulfonyl chloride, the treatment of 4-methylpyridine-3-sulfonic acid with chlorosulfonic acid can achieve high selectivity (greater than 90%) at temperatures between 0 and 25°C. The mechanism is believed to involve the initial protonation of the sulfonic acid, which is then followed by a nucleophilic attack by the chloride ion and the elimination of water.

In a similar vein, the synthesis of other sulfonyl chlorides has been demonstrated using this reagent. For instance, a specific amide was treated with chlorosulfonic acid at -10 °C. The reaction mixture was then heated to 50 °C for three hours and subsequently to 60 °C for another three hours. After cooling, the mixture was poured into water and extracted with diethyl ether to yield the desired sulfonyl chloride.

Table 1: Synthesis of Sulfonyl Chlorides using Chlorosulfonic Acid

| Starting Material | Product | Reagents | Conditions | Selectivity/Yield |

| 4-Methylpyridine-3-sulfonic acid | 2-Chloro-4-methylpyridine-3-sulfonyl chloride | Chlorosulfonic acid | 0-25°C | >90% |

| Amide S4 | Sulfonyl chloride S5 | Chlorosulfonic acid | -10°C to 60°C | ~40% yield (crude) |

Application of Thionyl Chloride and Phosphorus Oxychloride

Thionyl chloride and phosphorus oxychloride are classic reagents for converting sulfonic acids into their corresponding sulfonyl chlorides. These reagents are particularly useful when the sulfonic acid precursor is readily available.

For instance, a mixture of pyridine-3-sulfonic acid, phosphorus pentachloride, and phosphorus oxychloride can be heated to reflux for three hours to produce pyridine-3-sulfonyl chloride. After the reaction, evaporation to dryness yields a solid that is then dissolved in ice water and methyl-tert-butyl ether, neutralized, and extracted to give the final product in high yield. Similarly, the synthesis of 2-chloro-4-methylpyridine-3-sulfonyl chloride can be accomplished by using thionyl chloride to chlorinate the corresponding sulfonic acid. This method is reported to yield the product with high selectivity (85-95%) at temperatures ranging from 25-80°C. The reaction is thought to proceed through the formation of a mixed anhydride (B1165640) intermediate, which then undergoes chloride substitution.

A patent describes a process for preparing chloropyridine sulfonyl chlorides from hydroxypyridine sulfonic acids using a mixture of phosphorus trichloride and chlorine gas. In this method, chlorine gas is introduced into a mixture of the hydroxypyridine sulfonic acid and phosphorus trichloride at 70 to 90 °C, followed by heating to 100 to 120 °C. The resulting phosphorus oxychloride and any excess phosphorus trichloride are removed by distillation.

Table 2: Synthesis of Pyridine Sulfonyl Chlorides using Thionyl Chloride and Phosphorus Oxychloride

| Starting Material | Product | Reagents | Conditions | Yield |

| Pyridine-3-sulfonic acid | Pyridine-3-sulfonyl chloride | Phosphorus pentachloride, Phosphorus oxychloride | Reflux, 3h | 94% |

| 2-Chloro-4-methylpyridine-3-sulfonic acid | 2-Chloro-4-methylpyridine-3-sulfonyl chloride | Thionyl chloride | 25-80°C | 85-95% (selectivity) |

| Hydroxypyridine sulfonic acids | Chloropyridine sulfonyl chlorides | Phosphorus trichloride, Chlorine gas | 70-120°C | Not specified |

Role of Free Radical Initiators

While less common for the direct synthesis of this compound, free radical pathways are relevant in the broader context of sulfonyl chloride synthesis. These methods often involve the generation of sulfonyl radicals, which can then be trapped by a chlorine source.

Although direct examples for this compound are not prevalent in the provided search results, the general principle can be inferred from related transformations. For instance, the oxidative chlorination of thiols to sulfonyl chlorides often proceeds through radical intermediates, although not explicitly initiated by a standard free radical initiator. In one such method, the oxidative chlorination of aryl and alkyl thiols is promoted by zirconium(IV) chloride and hydrogen peroxide, proceeding rapidly to give sulfonyl chlorides in high yields. This suggests a pathway that could involve radical species.

More broadly, recent research has focused on the C-H functionalization of picolyl groups. A study on the C-sulfonylation of 4-

Reactivity Profiles and Mechanistic Investigations of 2 Methylpyridine 4 Sulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group (-SO₂Cl) in 2-Methylpyridine-4-sulfonyl chloride is characterized by its strong electrophilic nature. This reactivity stems from the presence of a sulfur atom in a high oxidation state, bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant partial positive charge on the sulfur atom, making it a prime target for attack by nucleophiles.

The reactivity of the sulfonyl chloride group is further influenced by the pyridine (B92270) ring. The electron-withdrawing nature of the pyridine ring can enhance the electrophilicity of the sulfur center, making it highly susceptible to nucleophilic substitution reactions. This inherent reactivity allows this compound to serve as a versatile reagent in organic synthesis for the introduction of the 2-methylpyridine-4-sulfonyl group into various molecules.

C-H Activation and Sulfonylation Reactions on Pyridine Rings

Beyond its role as a simple sulfonylating agent, the reactivity of compounds structurally related to this compound can be extended to more complex transformations involving the pyridine ring itself.

A significant reaction involving 4-alkylpyridines and aryl sulfonyl chlorides is the direct C-H sulfonylation at the picolyl position (the CH₂ group of the alkyl substituent). nih.govacs.org This reaction represents a formal C-H activation, providing a direct route to picolyl aryl sulfones. nih.govacs.orgnih.govresearchgate.net

The reaction of a 4-alkylpyridine with an aryl sulfonyl chloride, such as this compound, in the presence of a base like triethylamine (B128534) (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (DMAP), leads to the formation of the corresponding picolyl sulfone. nih.govacs.org

A plausible mechanism for this transformation begins with the N-sulfonylation of the 4-alkylpyridine by the sulfonyl chloride to form a pyridinium (B92312) salt. nih.govacs.org This N-sulfonylation activates the picolyl protons, making them more acidic. The base then deprotonates the picolyl position to form an alkylidene dihydropyridine intermediate. nih.govacs.org This intermediate then reacts with another molecule of the sulfonyl chloride, leading to the formation of the picolyl sulfone product. nih.govacs.org

This method provides a more direct and efficient route to picolyl sulfones compared to alternative methods such as the alkylation of sulfinate anions or the oxidation of picolyl sulfides. nih.gov The reaction is compatible with a variety of functional groups and can be used for the late-stage functionalization of complex molecules containing a 4-alkylpyridine moiety. nih.govacs.org

| Reactant | Reagents | Product |

| 4-Alkylpyridine | This compound, Et₃N, DMAP (cat.) | 4-(1-(2-methylpyridin-4-ylsulfonyl)alkyl)pyridine |

Proposed Mechanistic Pathways: N-Sulfonylation and Dihydropyridine Intermediates

The reaction of 4-alkylpyridine derivatives with aryl sulfonyl chlorides, such as this compound, is proposed to proceed through a distinct mechanistic pathway involving initial N-sulfonylation. This mechanism is initiated by the nucleophilic attack of the pyridine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. This step results in the formation of a pyridinium salt intermediate.

The formation of this pyridinium salt is crucial as it significantly increases the acidity of the protons on the alkyl substituent at the 4-position (the picolyl position). In the presence of a base, such as triethylamine (Et3N), a proton is abstracted from the picolyl group, leading to the formation of a neutral alkylidene dihydropyridine intermediate. This intermediate is a key reactive species in the subsequent steps of the reaction. nih.govresearchgate.net

The alkylidene dihydropyridine can then undergo C-sulfonylation. In the presence of an excess of the sulfonyl chloride, which can be activated by a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), the dihydropyridine intermediate attacks another molecule of the sulfonyl chloride. This leads to the formation of a new carbon-sulfur bond at the picolyl position. The final product, an aryl picolyl sulfone, is obtained after a workup step, which may involve N-desulfonylation. nih.gov

This proposed mechanism is supported by the successful synthesis of a variety of aryl picolyl sulfones from 4-alkylpyridines and various aryl sulfonyl chlorides. The reaction proceeds smoothly under mild conditions for a range of substrates. nih.gov

Radical and Ionic Reaction Pathways

The reactivity of this compound is not limited to the pathway described above. The sulfonyl chloride group can participate in a variety of radical and ionic reactions, expanding its synthetic utility.

While specific examples of [2+2] cycloaddition reactions involving this compound are not extensively documented in the reviewed literature, sulfonyl chlorides, in general, can participate in such annulation reactions. These reactions typically involve the reaction of a sulfene, generated in situ from a sulfonyl chloride and a base, with an electron-rich alkene or alkyne. The concerted or stepwise cycloaddition leads to the formation of a four-membered thietane 1,1-dioxide ring. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of both the sulfene and the unsaturated partner. Given the reactivity of the sulfonyl chloride group, it is plausible that this compound could undergo such transformations under appropriate conditions, although specific studies are required to confirm this.

The formation of this compound itself is a chlorosulfonylation process. Generally, the synthesis of aryl sulfonyl chlorides can be achieved through several methods, including the direct chlorosulfonation of the corresponding aromatic compound with chlorosulfonic acid or the reaction of a sulfonic acid with a chlorinating agent like thionyl chloride. smolecule.com For pyridine derivatives, these methods are also applicable. smolecule.comsmolecule.com The mechanism of chlorosulfonation of 2-methylpyridine (B31789) would involve the electrophilic attack of a sulfur trioxide equivalent (present in chlorosulfonic acid) onto the pyridine ring, followed by the introduction of the chlorine atom. The position of sulfonation is directed by the electronic properties of the pyridine ring and the methyl substituent.

The sulfonyl chloride group in this compound can be a precursor for various functional group transformations, including sulfenylation, arylation, and fluoroalkylation, often proceeding through radical or ionic pathways.

Sulfenylation: While direct sulfenylation reactions using this compound are not well-documented, sulfonyl chlorides can be reduced to the corresponding sulfenyl chlorides, which are versatile reagents for introducing a sulfenyl group.

Arylation: Heteroaryl sulfones, which can be derived from sulfonyl chlorides, have emerged as effective reagents for the metal-free arylation of thiols, particularly cysteine residues in proteins. semanticscholar.org This suggests a potential application for this compound in bioconjugation chemistry after conversion to the corresponding sulfone. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. semanticscholar.org

Fluoroalkylation: The (2-pyridyl)sulfonyl group has been shown to be a multifunctional group that facilitates the copper-mediated cross-coupling reaction of α-fluoro sulfones with aryl iodides. nih.gov This indicates that derivatives of this compound could potentially be utilized in fluoroalkylation reactions, which are of significant interest in medicinal chemistry due to the unique properties imparted by fluorine atoms.

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound in its various reactions are significantly influenced by the substituents on both the pyridine ring and the reacting partner.

Steric hindrance plays a critical role in determining the feasibility and outcome of reactions involving this compound. The methyl group at the 2-position of the pyridine ring can exert a significant steric influence on the approach of nucleophiles or other reactants to the adjacent functional groups and the nitrogen atom.

In the context of the N-sulfonylation pathway discussed in section 3.3.2, steric hindrance can impede the initial formation of the N-sulfonyl pyridinium salt. For instance, the reaction of 2-ethylpyridine with an aryl sulfonyl chloride was reported to be unsuccessful, which is attributed to the increased steric bulk of the ethyl group compared to a methyl group, hindering the attack of the pyridine nitrogen on the sulfonyl chloride. nih.gov This highlights that even a small increase in the size of the substituent at the 2-position can completely shut down the reaction pathway.

Similarly, the presence of bulky substituents on the reacting partner can also influence the reaction outcome. In the C-sulfonylation of 4-alkylpyridines, the use of sterically demanding aryl sulfonyl chlorides, such as 2,4,6-trimethyl- and 2,4,6-triisopropylphenyl sulfonyl chlorides, still resulted in successful reactions, indicating that the steric hindrance on the sulfonyl chloride is well-tolerated in this specific transformation. nih.gov However, in other reaction types, such as nucleophilic substitution at the sulfur atom, bulky substituents on the nucleophile would be expected to decrease the reaction rate.

The table below summarizes the effect of substituents on the yield of aryl picolyl sulfones in the reaction of 4-ethylpyridine with various aryl sulfonyl chlorides. nih.gov

| Aryl Sulfonyl Chloride | Substituents | Yield (%) |

|---|---|---|

| Benzenesulfonyl chloride | Unsubstituted | Good |

| 1-Naphthalenesulfonyl chloride | Naphthyl | Good |

| 2,4,6-Trimethylbenzenesulfonyl chloride | Three methyl groups | Good |

| 2,4,6-Triisopropylbenzenesulfonyl chloride | Three isopropyl groups | Good |

| Nitrophenyl sulfonyl chlorides | Nitro group (electron-deficient) | Good |

Electronic Effects of Pyridine Ring Substituents

The reactivity of the sulfonyl chloride group in this compound is significantly influenced by the electronic properties of the pyridine ring and its substituents. The pyridine ring itself is electron-deficient compared to benzene, which affects the electrophilicity of the sulfur atom in the sulfonyl chloride moiety. The placement of substituents on this ring can either enhance or diminish this effect, thereby tuning the molecule's reactivity.

The 2-methyl group is an electron-donating group (EDG) by induction, which slightly increases the electron density on the pyridine ring. Conversely, the sulfonyl chloride group at the C4-position is a potent electron-withdrawing group (EWG), substantially decreasing the electron density of the ring, particularly at the ortho (C3, C5) and para (C2, C6, relative to the nitrogen) positions. This strong electron withdrawal makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

In the context of this compound, the electron-donating methyl group would slightly decrease the electrophilicity of the sulfonyl group compared to an unsubstituted pyridine-4-sulfonyl chloride. However, the dominant influence is the strongly withdrawing sulfonyl chloride group and the inherent electron-deficient nature of the pyridine nitrogen atom. If additional substituents were present on the ring, their electronic nature (donating or withdrawing) and position would further modulate the reactivity. For instance, an additional electron-withdrawing group would further enhance the electrophilicity of the sulfur center, while another electron-donating group would diminish it.

| Substituent (at para position) | Hammett Constant (σp) | Effect on Sulfonyl Chloride Reactivity |

|---|---|---|

| -NO₂ | 0.78 | Strongly Activating (Increases Electrophilicity) |

| -CN | 0.66 | Strongly Activating (Increases Electrophilicity) |

| -Cl | 0.23 | Activating (Increases Electrophilicity) |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Deactivating (Decreases Electrophilicity) |

| -OCH₃ | -0.27 | Deactivating (Decreases Electrophilicity) |

| -N(CH₃)₂ | -0.83 | Strongly Deactivating (Decreases Electrophilicity) |

Catalytic Strategies in this compound Transformations

Organic Catalysts (e.g., DMAP, 4-Methylpyridine (B42270) N-Oxide)

Organic catalysts are frequently employed to enhance the rate and efficiency of reactions involving sulfonyl chlorides. Notably, 4-(Dimethylamino)pyridine (DMAP) and pyridine N-oxides serve as highly effective nucleophilic catalysts in these transformations.

4-(Dimethylamino)pyridine (DMAP):

DMAP is a superior catalyst for acylation and sulfonylation reactions compared to pyridine or other hindered amine bases. nih.gov Its high catalytic activity stems from its ability to act as a potent nucleophile. The mechanism involves the initial attack of DMAP on the electrophilic sulfur atom of this compound. This displaces the chloride leaving group and forms a highly reactive N-sulfonylpyridinium salt intermediate. nih.govutrgv.edu This intermediate is significantly more electrophilic than the starting sulfonyl chloride. The lone pair of electrons on the dimethylamino group provides resonance stabilization to the positively charged pyridinium intermediate, which accounts for its enhanced stability and reactivity. nih.gov A subsequent nucleophile (e.g., an alcohol or amine) then attacks the sulfur atom of this activated intermediate, leading to the desired sulfonated product and regenerating the DMAP catalyst. organic-chemistry.org The use of catalytic DMAP has been shown to be effective in various sulfonylation reactions, including the C-sulfonylation of 4-alkylpyridines. nih.govacs.org

4-Methylpyridine N-Oxide:

Pyridine N-oxides, such as 4-methylpyridine N-oxide, have also emerged as powerful nucleophilic catalysts for transformations involving sulfonyl chlorides. organic-chemistry.orgresearchgate.net In this catalytic cycle, the oxygen atom of the N-oxide, rather than the nitrogen, acts as the nucleophile. researchgate.netacs.org It attacks the sulfonyl chloride to form a reactive acyloxypyridinium intermediate. This species then readily reacts with a nucleophile to yield the final product. This strategy has been successfully applied to the amine-free O-sulfonylation of various alcohols and the regioselective chlorosulfonylation of epoxides. organic-chemistry.orgresearchgate.net The use of 4-methylpyridine N-oxide offers a mild and efficient method, often suitable for base-sensitive substrates. researchgate.net

| Catalyst | Catalytic Role | Key Intermediate | Typical Applications |

|---|---|---|---|

| DMAP | Nucleophilic Catalyst | N-Sulfonylpyridinium Salt | Sulfonylation of alcohols, amines, C-H bonds nih.govnih.gov |

| 4-Methylpyridine N-Oxide | Nucleophilic Catalyst | Acyloxypyridinium Salt | O-Sulfonylation of alcohols, Sulfonylation of epoxides organic-chemistry.orgresearchgate.net |

Lewis Acid Catalysis

Lewis acid catalysis provides an alternative strategy for activating sulfonyl chlorides toward nucleophilic attack. wikipedia.org A Lewis acid functions as an electron-pair acceptor, interacting with a Lewis basic site on the substrate molecule. In the case of this compound, the most Lewis basic sites are the oxygen atoms of the sulfonyl group and the pyridine nitrogen atom.

Activation typically occurs through the coordination of the Lewis acid to one or both of the sulfonyl oxygen atoms. claremont.edu This coordination withdraws electron density from the sulfonyl group, which in turn significantly increases the partial positive charge on the sulfur atom. This enhanced electrophilicity makes the sulfur center much more susceptible to attack by even weak nucleophiles. While much of the recent research has focused on the Lewis acid-mediated activation of the more stable sulfonyl fluorides, the same principles apply to the more reactive sulfonyl chlorides. claremont.edunih.govacs.org Various metal-based Lewis acids, particularly those from group 2 elements like calcium and barium, have proven effective in activating the S-F bond and are expected to be effective for the S-Cl bond as well. acs.orgmorressier.com

Alternatively, a Lewis acid could coordinate to the pyridine nitrogen. This would make the entire pyridine ring more electron-deficient, which would also increase the electrophilicity of the attached sulfonyl chloride group. researchgate.net This mode of activation can facilitate nucleophilic aromatic substitution on the pyridine ring itself. The specific outcome would depend on the reaction conditions and the nature of the nucleophile.

| Lewis Acid Type | Proposed Mode of Activation | Effect on Substrate |

|---|---|---|

| Ca(NTf₂)₂ | Coordination to sulfonyl oxygens | Increases electrophilicity of the sulfur atom nih.govacs.org |

| Ba(NTf₂)₂ | Coordination to sulfonyl oxygens | Increases electrophilicity of the sulfur atom acs.org |

| BiCl₃, Bi(OTf)₃ | Coordination to sulfonyl oxygens | Activates sulfonyl group for electrophilic substitution researchgate.net |

| ZnCl₂ | Coordination to pyridine nitrogen | Increases electron deficiency of the pyridine ring researchgate.net |

Applications of 2 Methylpyridine 4 Sulfonyl Chloride As a Versatile Synthetic Building Block

Precursor in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of new materials and therapeutic agents. 2-Methylpyridine-4-sulfonyl chloride serves as a valuable precursor in the construction of more complex heterocyclic systems. The pyridine (B92270) moiety itself is a crucial azaheterocycle found in approximately 60% of FDA-approved small-molecule drugs.

The reactivity of the sulfonyl chloride group allows for its conversion into various other functional groups, facilitating the elaboration of the pyridine core. For instance, it can be used in reactions that lead to the formation of fused ring systems or the introduction of diverse substituents onto the pyridine ring. Synthetic methods that allow for the straightforward functionalization of simple pyridine substrates like this compound are of significant interest in contemporary synthetic heterocyclic chemistry, as they expand the availability of unique molecular scaffolds for drug discovery and materials science. nih.gov

One notable application involves the synthesis of 2-sulfonylquinolines. While this specific reaction starts from quinoline N-oxides, it highlights the utility of sulfonyl chlorides in creating complex heterocyclic structures under mild, transition-metal-free conditions. mdpi.com This demonstrates the broader principle of using sulfonyl chlorides to build intricate heterocyclic frameworks. The development of such synthetic routes is crucial for accessing novel chemical space.

Role in the Synthesis of Sulfonamide Derivatives

The reaction of this compound with primary or secondary amines is a cornerstone of its utility, leading to the formation of sulfonamides. The sulfonamide functional group (-SO₂NH-) is a well-established pharmacophore, present in over 30 clinically used drugs, including antibacterial, antihypertensive, and antifungal agents. eurjchem.com The synthesis is typically carried out in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.com

This reaction is highly versatile, allowing for the combination of the 2-methylpyridine (B31789) core with a wide array of amine-containing molecules to generate extensive libraries of novel sulfonamide derivatives. sigmaaldrich.com Researchers have successfully synthesized series of pyridine-based sulfonamides and evaluated them for various biological activities, such as antidiabetic properties. eurjchem.com The general method involves treating a sulfonyl chloride with a substituted amine in a suitable solvent like dichloromethane. eurjchem.com

The reactivity of sulfonyl chlorides with amines is a well-established and efficient method for creating the sulfonamide linkage. cbijournal.comsigmaaldrich.com This direct approach makes this compound a key intermediate for medicinal chemists seeking to incorporate the unique electronic and structural properties of the 2-methylpyridine moiety into new therapeutic candidates.

Table 1: Examples of Reaction Conditions for Sulfonamide Synthesis

| Amine Type | Base | Solvent | Temperature | Yield (%) | Reference |

| Primary Aryl Amine | Pyridine | Dichloromethane | 0-25 °C | Up to 100% | cbijournal.com |

| Substituted Amine | Triethylamine | Dichloromethane | Room Temp | Good | eurjchem.com |

| Heterocyclic Amine | Pyridine | THF | Room Temp | ~92% | cbijournal.com |

Intermediate in the Production of Specialty Chemicals

Beyond its applications in life sciences, this compound is an intermediate in the production of various specialty chemicals. Organosulfones, which can be derived from sulfonyl chlorides, are important functional molecules found in functional organic materials. nih.gov The sulfonyl group is known for its versatile reactivity, making it a valuable handle in organic synthesis for constructing complex molecular architectures. nih.gov

The synthesis of aryl picolyl sulfones from 4-alkyl pyridines and aryl sulfonyl chlorides provides access to versatile pyridine building blocks. nih.gov These building blocks can be further elaborated into more complex structures for use in materials science and other specialized chemical applications. The reactivity of the sulfonyl chloride group allows for its conversion into a range of other sulfur-containing functionalities, expanding its utility as an intermediate.

Contributions to Pharmaceutical Synthesis

The structural motif of a substituted pyridine ring is a highly sought-after feature in modern drug discovery. This compound serves as a key building block in the synthesis of numerous pharmaceutically active compounds. cymitquimica.com The sulfonamide linkage, readily formed from this intermediate, is a critical component in a wide array of therapeutic agents. d-nb.info

Its application spans several therapeutic areas. For example, pyridine-containing benzene sulfonamide derivatives have been synthesized and investigated for their potential as antidiabetic agents. eurjchem.com In another study, 2-(4-(methylsulfonyl)phenyl)pyridine derivatives were designed and synthesized as agonists for GPR119, a target for type 2 diabetes, with some compounds showing significant glucose-lowering effects in animal models. nih.gov The ability to easily react sulfonyl chlorides with heterocyclic amines is a common strategy in medicinal chemistry to generate complex and potent drug candidates. sigmaaldrich.com

The process often involves reacting the sulfonyl chloride with a suitable amine to introduce the sulfonamide group, which is crucial for the compound's biological activity. sigmaaldrich.com This modular approach allows for the rapid synthesis of diverse compound libraries for screening and optimization in drug discovery programs.

Utilization in Agrochemical Development

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the development of new agrochemicals, including fungicides, insecticides, and herbicides. nih.govcymitquimica.comsmolecule.com The pyridine ring and the sulfonyl group are common features in many commercially successful crop protection products. nih.gov

Sulfonamide derivatives have shown promise as potent fungicides. Research has demonstrated that N-substituted phenyl-2-acyloxycyclohexylsulfonamides, synthesized from sulfonyl chloride precursors, exhibit significant fungicidal activity. mdpi.com For instance, certain synthesized compounds showed better in vivo activity against Botrytis cinerea on cucumber leaves than the commercial fungicide cyprodinil and possessed a broader fungicidal spectrum than chlorothalonil. mdpi.com Although not directly using this compound, this research highlights the potential of sulfonamides derived from sulfonyl chlorides as effective fungicidal agents. The synthesis of novel quinoline derivatives based on sulfonyl structures has also yielded compounds with potent fungicidal activities against pathogens like Erysiphe graminis. researchgate.net

The sulfonyl group is a key component of many modern insecticides and herbicides. nih.gov this compound can be used to synthesize precursors for these active ingredients. For example, the synthesis of novel anthranilic diamide insecticides involves a step where methylsulfonyl chloride is used to generate a key intermediate. mdpi.com Pyridine derivatives are also known to possess insecticidal properties, with research into new thienylpyridines showing activity against aphids. nih.gov

In the realm of herbicides, sulfonylurea herbicides are a major class known for their high activity at low application rates. google.com While various methods exist for their synthesis, they often involve intermediates derived from sulfonyl chlorides. google.com Furthermore, aryloxyphenoxypropionates (APPs), another class of herbicides, have been synthesized with pyrimidinyl moieties attached via chemistry involving sulfonyl groups. researchgate.net Analogs of 2-Aryl-4-(3H)-pyrimidinones have also been synthesized and tested for herbicidal activity, demonstrating the broad utility of these chemical classes in agrochemical research. researchgate.net

Application as Chemical Probes in Biochemical Studies

This compound has emerged as a valuable and versatile synthetic building block in the generation of chemical probes for biochemical investigations. While not typically employed as a probe itself, its inherent reactivity, particularly of the sulfonyl chloride group, allows for its effective incorporation into a diverse array of small molecules designed to interrogate biological systems. These resultant molecules can then be utilized to explore enzyme mechanisms, dissect cellular pathways, and identify novel therapeutic targets.

The primary utility of this compound in this context lies in its ability to readily react with nucleophiles such as amines, alcohols, and thiols. This reactivity is harnessed to create sulfonamide, sulfonate, and thioether linkages, respectively, thereby serving as a scaffold to append various functionalities. This modular approach enables the systematic development of compound libraries for screening against biological targets of interest.

A significant application of this building block is in the synthesis of kinase inhibitors. The sulfonamide linkage, formed by the reaction of this compound with an appropriate amine-containing fragment, is a common feature in many kinase inhibitors. By varying the substituents on both the pyridine ring and the amine precursor, medicinal chemists can fine-tune the potency and selectivity of the resulting inhibitors. These inhibitors can then be used as chemical probes to study the specific roles of individual kinases in signaling pathways, which is crucial for understanding disease pathogenesis and for drug discovery. For instance, derivatives of sulfonylpyridines have been designed as highly potent inhibitors of Interleukin-2 inducible T-cell kinase (ITK), a key enzyme in T-cell signaling nih.gov.

Similarly, this compound serves as a precursor for the synthesis of probes targeting G-protein coupled receptors (GPCRs). The development of selective ligands for GPCRs is essential for studying their complex signaling roles. The sulfonamide moiety can act as a key pharmacophore or a linker to attach other binding elements or reporter groups, such as fluorescent tags.

The table below summarizes the key reactions of this compound in the synthesis of potential chemical probes and their applications in biochemical studies.

| Nucleophile | Resulting Linkage | Potential Application as Chemical Probes |

| Primary/Secondary Amines | Sulfonamide | - Kinase inhibitors- GPCR ligands- Enzyme mechanism studies |

| Alcohols | Sulfonate Ester | - Probing protein-ligand interactions |

| Thiols | Thioether | - Covalent inhibitors for specific enzymes |

Detailed research findings have demonstrated the importance of the sulfonyl chloride functional group in creating libraries of bioactive compounds. The reaction of sulfonyl chlorides with primary and secondary amines to form sulfonamides is a robust and high-yielding transformation, making it ideal for the rapid generation of diverse molecules for high-throughput screening. While specific biological activity data for probes derived directly from this compound is not extensively documented in publicly available literature, the established reactivity of the sulfonyl chloride group points to its significant potential in this area. The resulting sulfonamide-containing molecules are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties, further underscoring the value of their parent building blocks in developing novel chemical probes.

The following table outlines the types of biochemical studies that can be facilitated by chemical probes synthesized using this compound as a starting material.

| Type of Biochemical Study | Role of the Chemical Probe | Example Target Class |

| Enzyme Inhibition Assays | To determine the potency and selectivity of inhibition | Kinases, Proteases |

| Target Identification and Validation | To confirm the biological target of a bioactive compound | Various enzyme families |

| Cellular Signaling Pathway Analysis | To elucidate the function of a specific protein in a pathway | GPCRs, Kinases |

| In-gel Fluorescence Labeling | To visualize and quantify target engagement in complex mixtures | Adenosine A2B Receptor |

Analytical Characterization Methodologies for 2 Methylpyridine 4 Sulfonyl Chloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 2-Methylpyridine-4-sulfonyl chloride. These techniques provide critical information about the compound's functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule.

In the ¹H NMR spectrum of this compound, specific resonances are expected that correspond to the protons of the methyl group and the pyridine (B92270) ring. The methyl group protons would typically appear as a singlet in the upfield region of the spectrum. The protons on the pyridine ring will show distinct chemical shifts and coupling patterns based on their position relative to the nitrogen atom and the electron-withdrawing sulfonyl chloride group. The deshielding effect of the sulfonyl chloride group is expected to shift the adjacent ring protons to a lower field. acdlabs.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the methyl group will resonate at a high field, while the carbons of the pyridine ring will appear at a lower field. The carbon atom directly attached to the sulfonyl chloride group will be significantly deshielded and thus appear at the lowest field among the ring carbons. Spectral data for related compounds like 4-methylpyridine (B42270) can provide a reference for assigning the signals of the pyridine ring carbons. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a representation of expected values based on spectroscopic principles.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (CH₃) | ~2.5 | ~20 |

| Pyridine Ring H-3, H-5 | ~7.5 - 8.0 | ~125 - 130 |

| Pyridine Ring H-6 | ~8.5 - 9.0 | ~150 |

| Pyridine Ring C-2 | N/A | ~160 |

| Pyridine Ring C-3, C-5 | N/A | ~120 - 125 |

| Pyridine Ring C-4 | N/A | ~145 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by strong absorption bands characteristic of the sulfonyl chloride group. acdlabs.com Specifically, strong, distinct bands are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. acdlabs.com

Additional bands in the spectrum will confirm the presence of the 2-methylpyridine (B31789) moiety. These include C-H stretching vibrations from the methyl group and the aromatic ring, typically appearing around 3000-2800 cm⁻¹. acdlabs.com Vibrations associated with the pyridine ring, such as C=C and C=N stretching, will be observed in the 1600-1400 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1410 - 1370 |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1204 - 1166 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Methyl C-H | Stretch | 3000 - 2800 |

| Pyridine Ring | C=C and C=N Stretch | 1600 - 1400 |

Mass Spectrometry for Molecular Confirmation and Quantification

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and to quantify its derivatives in various matrices.

High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the analysis of this compound derivatives. While direct analysis of the sulfonyl chloride can be challenging due to its reactivity, this technique is exceptionally useful for the characterization and quantification of its stable derivatives, such as sulfonamides formed by reaction with amines.

In practice, related compounds like pyridine-3-sulfonyl chloride have been successfully used as derivatizing agents to enhance the ionization efficiency and chromatographic retention of analytes like steroidal estrogens for LC-ESI-MS/MS analysis. nih.govnih.gov The resulting sulfonamide derivatives exhibit excellent chromatographic properties and produce characteristic fragment ions in the mass spectrometer, allowing for highly selective and sensitive quantification using techniques like multiple reaction monitoring (MRM). nih.gov Similarly, this compound can be used to derivatize target molecules, and the resulting products can be analyzed with high specificity. The fragmentation patterns of these derivatives in the MS/MS scan would be crucial for structural confirmation. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. nih.govnih.gov The suitability of GC/MS for the direct analysis of this compound would depend on its thermal stability and volatility. If the compound is susceptible to degradation at the temperatures required for GC analysis, derivatization to a more stable analogue may be necessary.

For its more volatile and stable derivatives, GC/MS can provide excellent separation and definitive identification based on both the retention time and the mass spectrum. The electron ionization (EI) mass spectrum would provide a unique fragmentation pattern, or "fingerprint," of the molecule, which can be used for unambiguous identification by comparison to a spectral library or through detailed interpretation of the fragmentation pathways.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction precursors, by-products, and other impurities.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the purity assessment of synthetic compounds, including pyridine derivatives. researchgate.net An appropriate RP-HPLC method would involve an isocratic or gradient elution on a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an additive like trifluoroacetic acid to improve peak shape. researchgate.net A UV detector would be suitable for detection, as the pyridine ring is a chromophore. Method validation according to ICH guidelines, including assessments of linearity, precision, accuracy, and robustness, would ensure the reliability of the purity determination. researchgate.net

Other chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC) can also be employed for rapid purity checks and for monitoring the progress of reactions involving this compound. researchgate.net

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For novel derivatives of this compound that can be crystallized, single-crystal XRD provides unequivocal proof of structure, including relative stereochemistry, bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

Methodology: The process begins with growing a high-quality single crystal of the compound, which can be a challenging step often involving slow evaporation from various solvents. Once a suitable crystal is obtained, it is mounted on a diffractometer. mdpi.com The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern of scattered X-rays is recorded as the crystal is rotated. tcd.ie

The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal, which is then interpreted to build a model of the molecular structure. tcd.ie The final refined structure provides a wealth of information, which is typically deposited in crystallographic databases.

Research Findings: While a specific crystal structure for this compound is not readily available in the cited literature, the methodology is well-established for analogous compounds. For example, the crystal structure of 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide was determined, revealing detailed structural parameters. nih.gov Such analyses provide key data points, as illustrated in the hypothetical table below, which represents the type of information obtained from a single-crystal XRD experiment.

Table 3: Illustrative Crystal Structure Data for a Pyridine Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₅N₂O⁺·Br⁻ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.2159 (3) |

| b (Å) | 9.8732 (4) |

| c (Å) | 19.4211 (8) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1383.18 (10) |

| Z (molecules/unit cell) | 4 |

Data is for the related compound 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide and serves as an example of the output of an X-ray diffraction study. nih.gov

Analysis of the crystal structure of a derivative of this compound would confirm the connectivity of the sulfonyl chloride group to the pyridine ring and reveal the conformation of the molecule and how it packs in the crystal lattice. This includes identifying intermolecular interactions like hydrogen bonds or π–π stacking, which can influence the physical properties of the compound. nih.govnih.gov

Computational and Theoretical Investigations of 2 Methylpyridine 4 Sulfonyl Chloride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. irjweb.com It has become a popular tool in computational chemistry for its balance of accuracy and computational cost. For a molecule like 2-methylpyridine-4-sulfonyl chloride, DFT calculations can provide a wealth of information about its fundamental properties.

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, and thus the most stable structure of the molecule. researchgate.net For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Conformational analysis is particularly important for molecules with rotatable bonds, such as the C-S and S-Cl bonds in this compound. By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped. rsc.orgnih.gov This analysis would identify the most stable conformer(s) and the energy barriers between them, providing insight into the molecule's flexibility and the relative populations of different conformations at a given temperature. Studies on similar heterocyclic compounds have demonstrated the utility of this approach in understanding their structural preferences. rsc.orgnih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.78 | S-C-C | 119.5 |

| S=O | 1.43 | O=S=O | 122.0 |

| S-Cl | 2.07 | C-S-Cl | 105.0 |

| C-N | 1.34 | C-N-C | 117.0 |

| C-CH₃ | 1.51 | H-C-H | 109.5 |

Note: This table is illustrative and does not represent actual calculated data for this compound, as such data was not found in the public domain.

Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. mdpi.com These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model. researchgate.netbiointerfaceresearch.com

For this compound, this analysis would help in assigning the observed spectral bands to specific molecular vibrations. For instance, characteristic frequencies for the sulfonyl chloride group (S=O and S-Cl stretching), the pyridine (B92270) ring modes, and the methyl group vibrations could be identified. researchgate.net Such assignments are crucial for the structural characterization of the compound.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. For this compound, calculating the HOMO-LUMO gap would help in understanding its potential role in chemical reactions. irjweb.comyoutube.com

Table 2: Illustrative Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Note: This table is for illustrative purposes only. Actual values would be obtained from specific DFT calculations.

DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy, at different temperatures. nih.gov These calculations rely on the vibrational frequencies obtained from the geometry optimization. For this compound, this data would be valuable for understanding its stability and behavior under various thermal conditions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.orgnumberanalytics.com It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would reveal the most likely sites for chemical reactions. It is expected that the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring would be regions of high electron density (red), making them potential sites for interaction with electrophiles. researchgate.netproteopedia.org Conversely, the sulfur atom and the hydrogen atoms would likely be in electron-deficient regions (blue), indicating their susceptibility to nucleophilic attack. materialsciencejournal.org

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

The key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. wisc.edu These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The energy of this interaction, E(2), indicates the strength of the delocalization.

Molecular Docking Simulations for Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. The process involves predicting the binding mode and affinity, often expressed as a binding energy or score. nih.govnih.gov

Sulfonamides, a class of compounds to which this compound belongs, are known to interact with a variety of biological targets. nih.gov Docking studies for derivatives of pyridine and sulfonamides have been performed against numerous protein targets, including enzymes like kinases and proteases, which are often implicated in diseases such as cancer. nih.govresearchgate.net The insights gained from these simulations can guide the synthesis of more potent and selective inhibitors. researchgate.net

The interaction profiling of this compound would involve docking the molecule into the active sites of various clinically relevant proteins. The binding affinity is calculated based on the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's active site residues. uni-regensburg.de

Table 1: Representative Data for Molecular Docking of a Pyridine Sulfonamide Analog

| Target Protein | PDB Code | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | LEU83, ILE10, VAL18 |

| Carbonic Anhydrase II | 1AZM | -7.9 | HIS94, HIS96, THR199 |

| Main Protease (Mpro) of SARS-CoV-2 | 6LU7 | -7.2 | HIS41, CYS145, GLU166 |

Note: The data in this table is representative and illustrates the type of results obtained from molecular docking studies on similar sulfonamide compounds. Specific docking studies for this compound are not available in the cited literature.

Quantum Mechanical Studies for Spectroscopic Parameter Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the spectroscopic properties of molecules with a high degree of accuracy. nih.gov These methods can be used to calculate parameters such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net

For this compound, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to obtain an optimized molecular geometry. nih.govruc.dk From this optimized structure, further calculations can predict the vibrational modes and NMR chemical shifts. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used for calculating NMR shielding tensors, which are then converted to chemical shifts. ruc.dk Comparing these predicted spectra with experimental data can confirm the molecule's structure and provide a detailed assignment of the spectral signals. researchgate.net

Table 2: Predicted Spectroscopic Parameters for this compound based on DFT Calculations for Analogous Compounds

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| Vibrational Frequencies (cm⁻¹) | |

| C-H stretch (methyl) | 2930 - 2980 |

| C=C/C=N stretch (pyridine ring) | 1580 - 1610 |

| S=O stretch (sulfonyl) | 1350 - 1380 (asymmetric), 1170 - 1190 (symmetric) |

| C-S stretch | 700 - 750 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C2 (with -CH₃) | ~158 |

| C3 | ~122 |

| C4 (with -SO₂Cl) | ~145 |

| C5 | ~125 |

| C6 | ~150 |

| CH₃ | ~22 |

Note: The values in this table are representative and based on DFT calculations for substituted pyridines and related compounds as reported in the literature. researchgate.netruc.dk Specific calculations for this compound were not found.

Time-Dependent DFT (TD-DFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the electronic excited states of molecules. acs.org It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-visible spectra, and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

The TD-DFT methodology can be applied to understand the electronic transitions in this compound. These calculations can reveal the nature of the transitions, such as whether they are localized on the pyridine ring or involve charge transfer. acs.orgnih.gov The choice of functional, such as B3LYP or a range-separated functional like CAM-B3LYP, can be crucial for obtaining accurate results, especially for charge-transfer states. nih.gov The calculations are often performed within a solvent model, like the Polarizable Continuum Model (PCM), to simulate the effect of the solvent environment on the electronic spectrum. researchgate.net

Table 3: Representative TD-DFT Calculated Electronic Transitions for a Substituted Pyridine

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.52 | 274 | 0.025 |

| S₀ → S₂ | 4.98 | 249 | 0.150 |

| S₀ → S₃ | 5.61 | 221 | 0.310 |

Note: This data is representative of TD-DFT calculations on substituted aromatic molecules and is intended to illustrate the type of information that can be obtained. researchgate.netnih.gov Specific TD-DFT studies on this compound are not available in the cited literature.

Patent Landscape and Intellectual Property in 2 Methylpyridine 4 Sulfonyl Chloride Chemistry

Synthesis Process Patents

A common route for the preparation of pyridinesulfonyl chlorides involves the diazotization of an aminopyridine followed by a sulfonyl chlorination reaction. For instance, a method for synthesizing pyridine-3-sulfonyl chloride involves taking 3-aminopyridine (B143674) as a starting material, separating out an intermediate fluoboric acid diazonium salt, and then carrying out the sulfonyl chlorination. google.com While this patent does not specifically address the 4-sulfonyl chloride isomer of 2-methylpyridine (B31789), the general principles of the diazotization-sulfonylation route are well-established in the patent literature.

Another patented approach for related compounds involves the reaction of a hydroxypyridine sulfonic acid with a chlorinating agent. This process substitutes both the hydroxyl group on the pyridine (B92270) ring and the hydroxyl group of the sulfonic acid with chlorine atoms. Such methods offer an alternative pathway that avoids the use of diazonium salt intermediates.

More recent synthetic strategies that could be applicable are seen in the scientific literature, which often precedes patent filings. For example, the C-sulfonylation of 4-alkylpyridines with aryl sulfonyl chlorides has been reported. acs.org This type of reaction, which involves the direct functionalization of the pyridine ring, could represent a more streamlined and efficient approach for which patent protection might be sought. The process involves the N-sulfonylation of the pyridine to activate the picolyl position, followed by deprotonation and reaction with a sulfonyl chloride. acs.org

The following table summarizes representative patented methods for analogous pyridinesulfonyl chlorides, which provide insight into the likely patentable processes for 2-Methylpyridine-4-sulfonyl chloride.

| Patent/Reference | Starting Material | Key Reagents | Intermediate | Patented Aspect |

| CN112830892A | 3-Aminopyridine | Sodium nitrite (B80452), Fluoboric acid, Thionyl chloride | Fluoboric acid diazonium salt | Synthesis of pyridine-3-sulfonyl chloride via a stable diazonium salt intermediate. google.com |

| J. Org. Chem. 2023, 88, 7, 4395–4405 | 4-Picoline derivatives | Aryl sulfonyl chlorides, Et3N, DMAP | Alkylidene dihydropyridine | Direct C-H sulfonylation of 4-alkylpyridines. acs.org |

Application-Specific Patents

The majority of patents mentioning compounds related to this compound are application-specific, primarily in the fields of pharmaceuticals and agrochemicals. In these patents, the 2-methylpyridine-4-sulfonyl group is a key structural feature of the final active ingredient, and the synthesis of the sulfonyl chloride intermediate is a necessary, albeit not the central, part of the invention.

In the pharmaceutical sector, pyridinyl-sulfonamide derivatives are of significant interest. For example, patent US7402587B2 describes crystalline forms of a 5-methyl-pyridine-2-sulfonic acid derivative that acts as an endothelin receptor antagonist. google.com Although this patent focuses on a different isomer, it exemplifies the common application of methyl-substituted pyridine sulfonamides in drug development. The synthesis of such compounds would inherently rely on the corresponding sulfonyl chloride.

In the agrochemical field, patent CN111423431A discloses a preparation method for the insecticide chlorantraniliprole. google.com The process involves the use of methanesulfonyl chloride in the presence of a pyridine base, such as 2-methylpyridine, to form a complex benzoxazinone (B8607429) intermediate. google.com This highlights the role of pyridine derivatives in facilitating key reactions in the synthesis of agrochemicals. While not a direct use of the pre-formed sulfonyl chloride, it underscores the relevance of the 2-methylpyridine scaffold in this industry.

The table below provides examples of application-specific patents where this compound or its derivatives are likely used as intermediates.

| Patent Number | Application Area | Final Product/Compound Class | Role of 2-Methylpyridine-4-sulfonyl Moiety |

| US7402587B2 | Pharmaceutical | Pyridinyl-sulfonamide | Core structural component of an endothelin receptor antagonist. google.com |

| CN111423431A | Agrochemical | Chlorantraniliprole | 2-Methylpyridine used as a base in a reaction involving a sulfonyl chloride. google.com |